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N-(2-Chloro-4-formyl-5-

methoxyphenyl)acrylamide

CAS No.: 1251456-87-7

Cat. No.: B2448412

Get Quote

Executive Summary
Third-generation EGFR tyrosine kinase inhibitors (TKIs) represent a paradigm shift in medicinal

chemistry, moving from reversible binding to targeted covalent inhibition. The structural core of

these molecules—exemplified by Osimertinib, Lazertinib, and Almonertinib—relies on a precise

"scaffold-linker-warhead" architecture. This guide dissects the synthetic pathways of these

drugs, identifying the Critical Quality Attributes (CQAs) of their key intermediates. We focus on

the process chemistry challenges: regio-selectivity during nitration, impurity control in indole

couplings, and the stability of the acrylamide "warhead" during the final synthetic stages.

Structural Anatomy & Pharmacophore Logic
To understand the intermediates, one must understand the retrospective logic of the final

molecule. Third-gen EGFR inhibitors share a common pharmacophore designed to bind to the

ATP pocket of the T790M mutant while sparing Wild-Type (WT) EGFR.

The Hinge Binder (Core): Typically an aminopyrimidine or pyrimidine scaffold that forms

hydrogen bonds with Met793.
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The Hydrophobic Tail: An indole (Osimertinib) or pyrazole (Lazertinib) moiety that occupies

the hydrophobic pocket, crucial for mutant selectivity.

The Solubilizing Group: A solvent-exposed amine tail (often N,N-dimethyl-ethylenediamine

derivatives) that improves oral bioavailability.

The Covalent Warhead: An acrylamide group that forms an irreversible covalent bond with

Cys797 at the edge of the ATP binding pocket.

Diagram 1: Pharmacophore Decomposition & Binding
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Caption: Modular decomposition of 3rd-Gen EGFR inhibitors showing the interaction between

chemical motifs and the kinase domain residues.

Case Study: Osimertinib (AZD9291) Intermediates
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Osimertinib is constructed via a convergent synthesis. The process chemistry relies heavily on

the purity of two primary building blocks: the Indole-Pyrimidine Core and the Functionalized

Aniline.

Key Intermediate A: The Indole Core
Chemical Name: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole Role: Provides the scaffold for

hinge binding and hydrophobic interaction.

Synthesis Insight: This intermediate is typically synthesized via a Friedel-Crafts-like

condensation or a transition-metal catalyzed coupling between 1-methylindole and 2,4-

dichloropyrimidine.

Process Challenge: Regio-selectivity is critical. The reaction must favor the C3-position of

the indole. The presence of the N-methyl group prevents side reactions at the nitrogen but

requires high-purity starting material (1-methylindole) to avoid des-methyl impurities which

are difficult to purge later.

Key Intermediate B: The Nitro-Aniline Linker
Chemical Name: 4-fluoro-2-methoxy-5-nitroaniline Role: Serves as the connector between the

core and the solubilizing tail, and eventually hosts the acrylamide warhead.

Synthesis Insight: Produced via the nitration of 4-fluoro-2-methoxyaniline.[1][2]

Process Challenge (Thermal Runaway): The nitration step is highly exothermic. In batch

processing, this poses a safety risk. Modern process chemistry utilizes continuous flow

reactors for this step to manage heat transfer and control the formation of dinitro impurities.

Protection Strategy: The amine is often acetylated prior to nitration to prevent oxidation of the

amine, then deprotected.

Key Intermediate C: The "Pre-Warhead" Amine
Chemical Name:N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-

3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine Role: The penultimate intermediate before the

reduction and acrylamide addition.
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Detailed Experimental Protocol
Protocol: Synthesis of the Indole-Pyrimidine Core
(Intermediate A)
Objective: Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Rationale: This step

establishes the primary scaffold. Using FeCl₃ as a Lewis acid catalyst is a cost-effective

industrial alternative to palladium coupling for this specific heteroaryl connection.

Materials:
1-Methylindole (1.0 eq)

2,4-Dichloropyrimidine (1.2 eq)

Iron(III) chloride (FeCl₃) (anhydrous, 1.5 eq)

1,2-Dimethoxyethane (DME) or Ethanol (Solvent)

Methanol (for quenching)

Step-by-Step Methodology:
Preparation: Charge a dry reaction vessel with 1-methylindole and 2,4-dichloropyrimidine in

DME under an inert nitrogen atmosphere.

Catalyst Addition: Cool the mixture to 0°C. Add FeCl₃ portion-wise to control the exotherm.

Note: FeCl₃ is hygroscopic; handle rapidly to maintain activity.

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C)

for 6–8 hours. Monitor via HPLC for the disappearance of 1-methylindole.

Checkpoint: Look for the formation of the regioisomer (C2-substitution), though C3 is

heavily favored electronically.

Quenching: Cool to room temperature. Slowly add Methanol/Water (1:1) to quench the iron

complex. A heavy precipitate will form.
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Workup: Filter the solids (Celite pad). Concentrate the filtrate. Dissolve the residue in Ethyl

Acetate and wash with saturated NaHCO₃ (to remove acidic byproducts) and brine.

Purification: Recrystallize from Acetonitrile or Ethanol.

Target Specification: Purity >98% (HPLC). The presence of residual iron must be <10 ppm

if carrying forward to a Pd-catalyzed step later (though the next step is typically SNAr).

Comparative Analysis: Lazertinib & Almonertinib
While Osimertinib uses an indole, Lazertinib utilizes a pyrazole core, and Almonertinib uses a

cyclopropyl-indole.

Feature Osimertinib Lazertinib Almonertinib

Core Scaffold 1-Methylindole 3-Phenyl-pyrazole 1-Cyclopropylindole

Key Intermediate
3-(2-chloropyrimidin-

4-yl)-1-methylindole

3-phenyl-1H-pyrazole-

4-carbaldehyde

3-(2-chloropyrimidin-

4-yl)-1-

cyclopropylindole

Warhead Position
para to the central

amine

para to the central

amine

para to the central

amine

Synthetic Complexity
Moderate (Nitration

safety risk)

High (Pyrazole

regiochemistry)

Moderate

(Cyclopropyl

installation)

Technical Note on Almonertinib: The cyclopropyl group is introduced early, often by N-alkylation

of indole with cyclopropyl bromide or via Chan-Lam coupling with cyclopropylboronic acid. This

group increases metabolic stability compared to the methyl group of Osimertinib.

Synthesis Workflow & Retrosynthesis
The following diagram illustrates the convergent synthesis of Osimertinib, highlighting where

the key intermediates merge.

Diagram 2: Osimertinib Retrosynthetic Tree
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Caption: Convergent retrosynthetic pathway for Osimertinib showing the assembly of the

Indole-Pyrimidine Core and the Tail-Aniline modules.

Critical Quality Attributes (CQA) & Impurity Control
For researchers developing generics or novel analogues, the following impurities are critical:

Des-Acryloyl Impurity: The unreacted aniline precursor. This lacks the covalent warhead and

acts as a reversible inhibitor with significantly lower potency.

Dimerized Warhead: Polymerization of the acrylamide moiety during storage or workup.

Requires stabilization (e.g., with MEHQ) during intermediate storage.

Regioisomers: In the Lazertinib synthesis, the N-alkylation of the pyrazole can yield N1 vs

N2 isomers, which have vastly different binding affinities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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